molecular formula C14H13Cl2N3O2 B2996088 2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide CAS No. 1645369-36-3

2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide

Cat. No. B2996088
CAS RN: 1645369-36-3
M. Wt: 326.18
InChI Key: JRYKJPAJFKQKNA-UHFFFAOYSA-N
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Description

The compound “2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical compounds . The molecule also contains a cyclopropyl group, which is a three-membered carbon ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide moiety would likely contribute to the compound’s planarity, while the cyclopropyl group could introduce some strain into the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzamide moiety could undergo reactions typical of amides, while the cyclopropyl group could participate in reactions specific to cyclopropanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amide group could affect its solubility and reactivity .

Scientific Research Applications

Chemical Sensing and Molecular Recognition

  • A study conducted by Younes et al. (2020) focused on a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized for the colorimetric sensing of fluoride anions. The derivatives demonstrated a drastic color transition in response to fluoride anion, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This indicates potential applications in environmental monitoring and analytical chemistry (Younes et al., 2020).

Novel Synthetic Pathways

  • Research by El‐Faham et al. (2013) explored the use of OxymaPure/DIC in the synthesis of α-ketoamide derivatives, demonstrating its superiority over traditional methods in terms of purity and yield. This showcases the importance of novel reagents and methodologies in improving the efficiency of synthetic organic chemistry (El‐Faham et al., 2013).

Anticancer Research

  • Yoshida et al. (2005) synthesized and evaluated the antitumor properties of benzothiazole derivatives, including compounds structurally related to 2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide. The study identified derivatives with potent in vivo inhibitory effects on tumor growth, highlighting the role of such compounds in the development of new cancer therapies (Yoshida et al., 2005).

Antimicrobial Activity

  • A study by Limban et al. (2011) synthesized thiourea derivatives of benzamides to test their interaction with bacterial cells. The results demonstrated significant antimicrobial activity, especially against strains known for biofilm formation, suggesting potential applications in the development of antibacterial and antibiofilm agents (Limban et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are used in pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some benzamides are known to be human skin sensitizers .

Future Directions

The future research directions for this compound could involve exploring its potential uses in pharmaceuticals, given the wide range of biological activities exhibited by benzamide derivatives .

properties

IUPAC Name

2,4-dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O2/c15-9-3-4-10(11(16)5-9)14(21)18-7-13(20)19-12(6-17)8-1-2-8/h3-5,8,12H,1-2,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYKJPAJFKQKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)NC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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